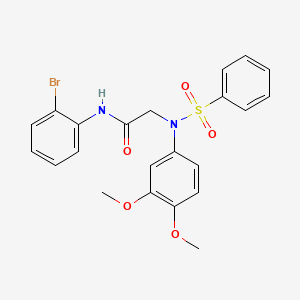![molecular formula C20H26N2O3 B5172838 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5172838.png)
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine, also known as ABT-089, is a pyridine-based compound that acts as a selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive processes such as learning and memory, making ABT-089 a potential drug candidate for the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
作用機序
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine selectively binds to and activates the α4β2 nAChR, which is primarily expressed in the brain and plays a crucial role in cognitive processes such as learning and memory. Activation of this receptor by 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine leads to an increase in the release of several neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in cognitive function.
Biochemical and Physiological Effects:
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been shown to improve cognitive performance in animal models of Alzheimer's disease and ADHD. In humans, 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been demonstrated to improve attention and working memory in individuals with ADHD. 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine also has potential as a smoking cessation aid due to its ability to reduce nicotine cravings and withdrawal symptoms.
実験室実験の利点と制限
One advantage of using 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine in lab experiments is its selectivity for the α4β2 nAChR, which allows for more precise targeting of this receptor compared to other compounds that may also activate other nAChR subtypes. However, one limitation of using 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several potential future directions for research on 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine. One area of interest is its potential use in the treatment of Alzheimer's disease, as preclinical studies have shown promising results in improving cognitive function in animal models. Another area of interest is its potential use as a smoking cessation aid, as clinical trials have demonstrated its ability to reduce nicotine cravings and withdrawal symptoms. Additionally, further research is needed to better understand the long-term effects of 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine on cognitive function and potential side effects.
合成法
The synthesis of 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine involves several steps, starting from the reaction of 3,4,5-trimethoxybenzaldehyde with piperidine to form the corresponding Schiff base. This Schiff base is then reacted with 2-bromopyridine in the presence of a palladium catalyst to yield 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been extensively studied for its potential therapeutic effects on cognitive disorders. In preclinical studies, 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been shown to improve cognitive performance in animal models of Alzheimer's disease and ADHD. Clinical trials have also demonstrated the efficacy of 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine in improving cognitive function in humans with ADHD. In addition, 3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine has been investigated for its potential use as a smoking cessation aid due to its ability to activate nAChRs, which are also involved in nicotine addiction.
特性
IUPAC Name |
3-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-23-18-11-15(12-19(24-2)20(18)25-3)14-22-10-5-4-8-17(22)16-7-6-9-21-13-16/h6-7,9,11-13,17H,4-5,8,10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDRGWTXPLNWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(2-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5172781.png)

![N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5172795.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}terephthalate](/img/structure/B5172802.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5172809.png)
![2-amino-4-(4-ethylphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5172816.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5172823.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide](/img/structure/B5172828.png)

![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![2-[(2-methoxyphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5172840.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5172846.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5172847.png)